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Abstract

This technical guide provides a comprehensive overview of 22-SLF, a pioneering Proteolysis
Targeting Chimera (PROTAC), and its related analogs that recruit the E3 ubiquitin ligase F-box
protein 22 (FBX022). 22-SLF effectively degrades the FK506-binding protein 12 (FKBP12) by
inducing its proximity to FBX022, leading to ubiquitination and subsequent proteasomal
degradation. This document details the mechanism of action, summarizes key quantitative
data, provides in-depth experimental protocols for its characterization, and explores the
structure-activity relationship of related compounds. The information presented herein is
intended to serve as a valuable resource for researchers in the field of targeted protein
degradation, facilitating further investigation and development of novel FBX022-based
therapeutics.

Introduction to 22-SLF

22-SLF is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome
system to induce the degradation of FKBP12, a protein implicated in various cellular processes
and diseases. It is composed of a ligand for FKBP12 (a derivative of the synthetic ligand of
FKBP12, SLF), a linker, and a reactive moiety that engages the E3 ligase FBX022.[1][2][3] The
discovery of 22-SLF was facilitated by a CRISPR activation screen designed to identify E3
ligases that could be harnessed for targeted protein degradation.[3] This approach revealed
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that transcriptional activation of the FBX0O22 gene rendered cells susceptible to 22-SLF-
mediated degradation of FKBP12.[3]

Mechanism of Action

The primary mechanism of action of 22-SLF involves the formation of a ternary complex
between FKBP12, 22-SLF, and the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex
containing FBX022 as the substrate receptor.[4][5] The a-chloroacetamide "warhead" of 22-
SLF covalently engages cysteine residues C227 and C228 on FBX022.[4] This covalent
interaction facilitates the recruitment of FKBP12 to the E3 ligase complex, leading to its
polyubiquitination and subsequent degradation by the 26S proteasome.[4][5] The degradation
of FKBP12 is dependent on the presence of FBX0O22 and can be blocked by proteasome
inhibitors (e.g., MG132) and neddylation inhibitors (e.g., MLN4924), confirming the involvement
of the Cullin-RING ligase machinery.[5]

Quantitative Data Summary

The efficacy of 22-SLF and its analogs is quantified by parameters such as the half-maximal
degradation concentration (DC50) and the maximum level of degradation (Dmax). The
available data for 22-SLF is summarized in the table below. While an acrylamide analog (22a-
SLF) has been synthesized, its quantitative degradation data is not yet publicly available.[4]

Target

Compound - . Cell Line DC50 (pM) Dmax (%) Reference
Protein

22-SLF FKBP12 HEK293T 0.5 ~89 [5]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize 22-
SLF and its analogs.

CRISPR Activation (CRISPRa) Screen for E3 Ligase
Identification

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15613528?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10068611/
https://www.benchchem.com/product/b15613528?utm_src=pdf-body
https://www.benchchem.com/product/b15613528?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581908/
https://www.medchemexpress.com/22-slf.html
https://www.benchchem.com/product/b15613528?utm_src=pdf-body
https://www.benchchem.com/product/b15613528?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581908/
https://www.medchemexpress.com/22-slf.html
https://www.medchemexpress.com/22-slf.html
https://www.benchchem.com/product/b15613528?utm_src=pdf-body
https://www.benchchem.com/product/b15613528?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581908/
https://www.medchemexpress.com/22-slf.html
https://www.benchchem.com/product/b15613528?utm_src=pdf-body
https://www.benchchem.com/product/b15613528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This protocol describes the CRISPRa screen used to identify FBXO22 as the E3 ligase
recruited by 22-SLF.[4]

Experimental Workflow:
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CRISPRa screen workflow for E3 ligase identification.
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Methodology:

e Cell Line Generation: HEK293T cells are first transduced with lentiviruses expressing the
components of the CRISPRa system (dCas9-VP64 and MS2-p65-HSF1). Subsequently,
these cells are transduced with a lentivirus expressing a fusion of the target protein
(FKBP12) and a fluorescent reporter (EGFP). EGFP-positive cells are then isolated by
fluorescence-activated cell sorting (FACS).

e sgRNA Library Transduction: The stable cell line is then transduced with a pooled sgRNA
library targeting the promoter regions of human E3 ubiquitin ligases.

e Compound Treatment and Screening: The transduced cell population is treated with 22-SLF
(2 uM for 24 hours). Cells in which an E3 ligase essential for degradation is overexpressed
will exhibit a decrease in FKBP12-EGFP levels.

e FACS and Sequencing: FACS is used to isolate the EGFP-negative cell population. Genomic
DNA is extracted from these cells, and the sgRNA cassettes are amplified by PCR.

o Data Analysis: The amplified sgRNAs are identified and quantified by next-generation
sequencing. SgRNAs that are significantly enriched in the EGFP-negative population
correspond to the E3 ligases involved in the degradation process.

Co-Immunoprecipitation (Co-IP) for Ternary Complex
Formation

This protocol details the co-immunoprecipitation assay used to confirm the formation of the
FKBP12-22-SLF-FBXO22 ternary complex.[4]

Experimental Workflow:
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Cell Treatment & Lysis
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Sample Preparation & Labeling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dynegene.com [dynegene.com]
2. researchgate.net [researchgate.net]

3. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC
[pmc.ncbi.nlm.nih.gov]

4. A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation -
PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15613528?utm_src=pdf-body-img
https://www.benchchem.com/product/b15613528?utm_src=pdf-custom-synthesis
https://www.dynegene.com/en/detail-368.html
https://www.researchgate.net/figure/Workflows-for-competitive-isoDTB-ABPP-and-the-unbiased-analysis-of-electrophile_fig1_353183940
https://pmc.ncbi.nlm.nih.gov/articles/PMC10068611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10068611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581908/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 5. medchemexpress.com [medchemexpress.com]

 To cite this document: BenchChem. [An In-Depth Technical Guide to 22-SLF and Related
FBX0O22-Recruiting PROTACSs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613528#22-slf-related-compounds-and-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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